REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([OH:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([N:7]([CH3:9])[CH3:8])=[O:6].[CH2:14]([O:16][C:17]1[C:18](=O)[C:19](=[O:24])[C:20]=1[O:21]CC)[CH3:15].C([O-])([O-])=O.[K+].[K+]>CCO.CO>[CH2:14]([O:16][C:17]1[C:20](=[O:21])[C:19](=[O:24])[C:18]=1[NH:1][C:2]1[C:3]([OH:13])=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([N:7]([CH3:9])[CH3:8])=[O:6])[CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)N(C)C)C=CC1)O
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(C(C1OCC)=O)=O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction mixture obtained
|
Type
|
CUSTOM
|
Details
|
Solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
A residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography over 500 g of silica
|
Type
|
CUSTOM
|
Details
|
solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
A residue obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(C1=O)=O)NC=1C(=C(C(=O)N(C)C)C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |